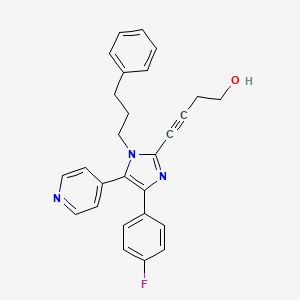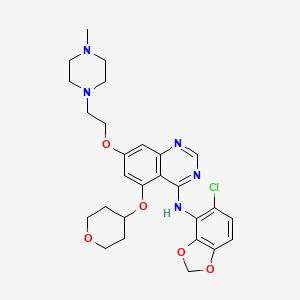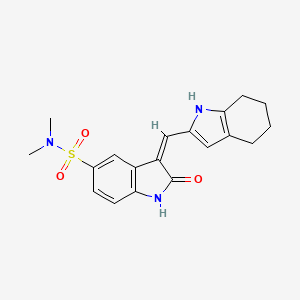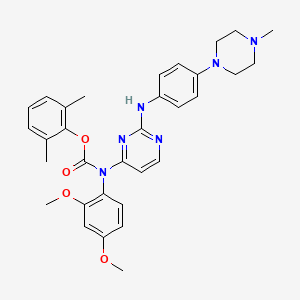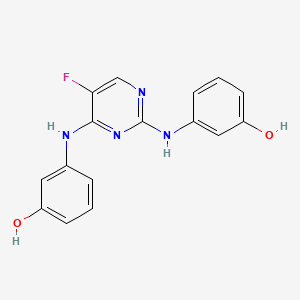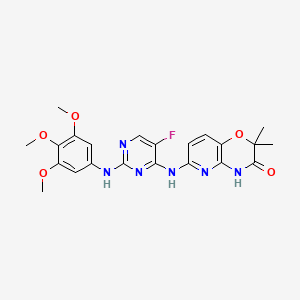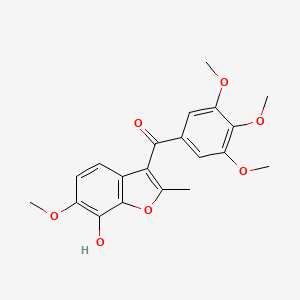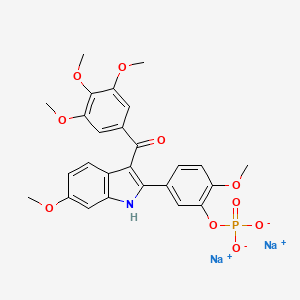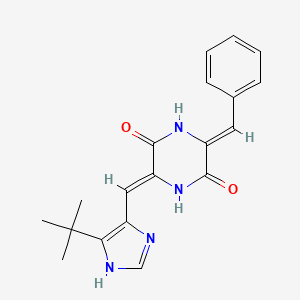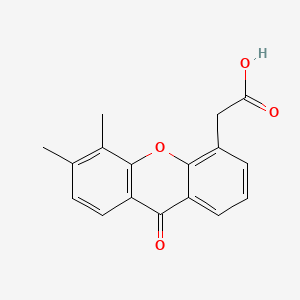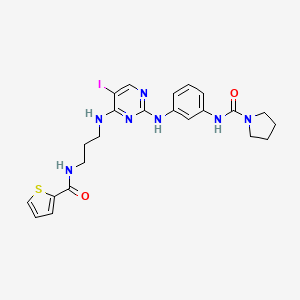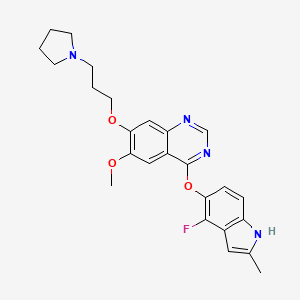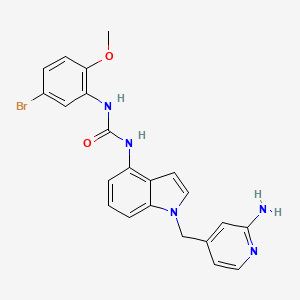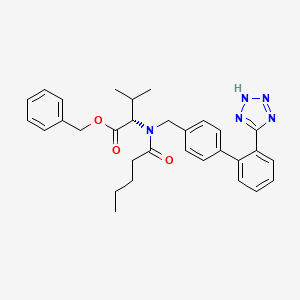
Emricasan
描述
艾米卡桑,也称为 IDN-6556 或 PF-03491390,是一种潜在药物,于 1998 年由 Idun 制药公司发明。它是一种泛 caspase 抑制剂,具有抗凋亡和抗炎作用。 艾米卡桑主要用于治疗肝病,并已获得美国食品药品监督管理局的快速通道认定,用于治疗非酒精性脂肪性肝炎肝硬化 .
科学研究应用
艾米卡桑在科学研究中有广泛的应用,包括:
化学: 用作工具化合物来研究 caspase 抑制及其对各种生化途径的影响。
生物学: 用于研究中了解 caspase 在细胞凋亡和炎症中的作用。
医学: 研究其在治疗肝病(包括非酒精性脂肪性肝炎肝硬化和丙型肝炎)中的潜在治疗作用.
工业: 用于开发针对 caspase 相关途径的新型治疗剂。
作用机制
艾米卡桑通过抑制 caspase 发挥作用,caspase 是一种参与细胞凋亡(程序性细胞死亡)过程的蛋白酶。通过抑制这些酶,艾米卡桑阻止了关键细胞蛋白的切割,从而减少了细胞死亡和炎症。 艾米卡桑的分子靶点包括 caspase-1、caspase-3 和 caspase-7 .
生化分析
Biochemical Properties
Emricasan plays a significant role in biochemical reactions, particularly in the inhibition of hepatocyte apoptosis by caspase cascade blockage . It interacts with various enzymes, proteins, and other biomolecules, including caspases, intracellular proteases expressed as inactive pro-enzymes that especially cleave substrates at aspartic acid residues .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing hepatocellular cell death and liver fibrosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the caspase cascade, thereby blocking hepatocyte apoptosis . This inhibition results in the elimination of circulating pro-inflammatory cytokines and a favorable impact on liver fibrogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have a clear intrahepatic anti-apoptotic effect with consequent elimination of circulating pro-inflammatory cytokines . More studies are required to clarify the long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound treatment has been shown to improve survival and portal hypertension in a murine model of long-term bile-duct ligation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with caspases, which play a crucial role in apoptosis
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is characterized by prolonged retention in the liver and low systemic exposure after oral administration .
Subcellular Localization
Current knowledge suggests that this compound primarily targets caspases involved in apoptosis .
准备方法
合成路线及反应条件
艾米卡桑的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括肽键的形成和氟化芳香环的引入。反应条件通常涉及使用保护基团、偶联试剂和色谱等纯化技术。
工业生产方法
艾米卡桑的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化合成设备、大型反应器和高效的纯化方法,以确保最终产物的高产率和纯度。
化学反应分析
反应类型
艾米卡桑会经历各种化学反应,包括:
氧化: 在特定条件下,艾米卡桑可以被氧化,导致形成氧化衍生物。
还原: 还原反应可用于修饰艾米卡桑中的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常需要使用催化剂和特定的溶剂来促进反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能导致形成羟基化的衍生物,而取代可以将各种官能团引入芳香环。
相似化合物的比较
类似化合物
Z-VAD-FMK: 另一种用于研究凋亡的泛 caspase 抑制剂。
Q-VD-OPh: 一种广谱 caspase 抑制剂,在凋亡研究中具有类似的应用。
艾米卡桑的独特性
艾米卡桑的独特性在于其良好的药代动力学特性,其特点是口服给药后在肝脏中的保留时间延长,全身暴露水平低。 这使得它特别适用于肝脏靶向治疗 .
参考文献
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |
| Record name | Emricasan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
254750-02-2 | |
| Record name | IDN 6556 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emricasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emricasan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMRICASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Emricasan and what is its mechanism of action?
A1: this compound (also known as IDN-6556) is a potent, orally active, irreversible pan-caspase inhibitor. [, , , , ] It binds to the active site of caspases, preventing their cleavage of downstream substrates involved in apoptosis, inflammation, and fibrosis. [, , , , ] This inhibition has been shown to reduce hepatic inflammation, improve liver function, and decrease portal hypertension in preclinical models. [, , , , ]
Q2: What are the downstream effects of caspase inhibition by this compound?
A2: By inhibiting caspases, this compound interrupts both the intrinsic and extrinsic apoptotic pathways. [] This leads to a decrease in hepatocyte death, a hallmark of several liver diseases. [] Additionally, this compound reduces the release of pro-inflammatory cytokines, including interleukin-6, interleukin-8, and interferon-gamma, likely due to its anti-inflammatory effects through caspase inhibition. [] In preclinical models, this resulted in reduced liver injury and fibrosis, improved liver sinusoidal microvascular dysfunction, and decreased portal pressure. [, , ]
Q3: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?
A3: While the provided research articles focus on the biological activity and clinical potential of this compound, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
Q4: What is known about the stability of this compound under various conditions?
A4: Specific information regarding the stability of this compound under various conditions is not addressed in the provided research.
Q5: Have there been any investigations into formulation strategies for this compound to improve its stability, solubility, or bioavailability?
A5: The provided research articles primarily focus on this compound's biological effects and do not provide details on formulation strategies.
Q6: Does this compound possess any catalytic properties?
A6: As an enzyme inhibitor, this compound functions by binding to and blocking the activity of its target enzymes, caspases. [, , , ] It does not exhibit any intrinsic catalytic activity.
Q7: Have computational chemistry and modeling techniques been employed in the research and development of this compound?
A7: While one study mentions the use of quantitative structure-property relationship (QSPR) analysis to investigate the correlation between the structure of this compound and its pharmacological traits, [] specific details regarding computational modeling techniques used during its development are not provided in the research articles.
Q8: Is there any information available regarding the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity, potency, and selectivity?
A8: The provided research articles primarily focus on the therapeutic potential of this compound and do not discuss SAR studies.
Q9: What is known about the compliance of this compound with SHE (Safety, Health, and Environment) regulations and any measures taken for risk minimization and responsible practices?
A9: Information on SHE regulations and compliance specific to this compound is not included in the provided research.
Q10: What is the pharmacokinetic profile of this compound?
A10: The research articles focus primarily on this compound's pharmacodynamic effects. Details about its absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed.
Q11: What is the evidence for the efficacy of this compound in preclinical and clinical settings?
A11: Preclinical studies demonstrated this compound's efficacy in reducing liver injury, fibrosis, and portal hypertension in murine models of liver cirrhosis and non-alcoholic steatohepatitis (NASH). [, , , ]
- Acute-on-Chronic Liver Failure (ACLF): A phase 2 trial investigated the pharmacokinetics and pharmacodynamics of this compound in patients with ACLF. []
- Hepatitis C: A multicenter trial evaluated this compound in hepatitis C-treated liver transplant recipients with residual fibrosis or cirrhosis. [] While the overall results did not show a significant difference in fibrosis progression between this compound and placebo, a prespecified subgroup with moderate fibrosis (Ishak stages F3 to F5) demonstrated improvement or stability in fibrosis with this compound. []
Q12: What is the safety profile of this compound?
A13: Clinical trials have generally shown this compound to be well-tolerated. [, , ] The most common adverse events reported were mild to moderate and similar in frequency between this compound and placebo groups. [, , ]
Q13: Are there any specific strategies for targeted delivery of this compound?
A13: The provided research focuses on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed.
Q14: Have any biomarkers been identified for predicting the efficacy of this compound or for monitoring treatment response?
A15: While some studies used caspase 3/7 activity and serum ALT levels as pharmacodynamic markers of this compound activity, [, ] reliable predictive biomarkers for treatment response are still under investigation.
Q15: What analytical methods are used to characterize and quantify this compound?
A15: The research papers primarily focus on the biological effects of this compound, and detailed analytical methods for its characterization and quantification are not provided.
Q16: Is there information available about the environmental impact and degradation of this compound?
A16: The provided research does not address the environmental impact of this compound.
Q17: What is known about the dissolution and solubility of this compound, and how do these factors affect its bioavailability?
A17: Specific details regarding the dissolution and solubility of this compound are not addressed in the provided research articles.
Q18: Are there any established quality control and assurance measures for this compound during its development, manufacturing, and distribution?
A18: The research articles primarily focus on the preclinical and clinical investigation of this compound. Information on quality control and assurance measures is not included.
Q19: Has this compound been found to elicit any immunogenicity or immunological responses?
A19: The provided research does not mention any specific findings on the immunogenicity of this compound.
Q20: What interactions, if any, have been observed between this compound and drug transporters?
A20: Information on interactions between this compound and drug transporters is not provided in the research.
Q21: Does this compound induce or inhibit drug-metabolizing enzymes?
A21: The research articles do not provide details regarding the effects of this compound on drug-metabolizing enzymes.
Q22: Are there any known alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and impact?
A22: The research articles focus on this compound and do not provide a comparative analysis with other potential alternatives or substitutes.
Q23: What strategies are in place for the recycling and waste management of this compound?
A23: Information on recycling and waste management strategies specific to this compound is not included in the provided research.
Q24: What is the historical context and what are the key milestones in the development of this compound?
A24: this compound emerged from research efforts focusing on caspase inhibition as a therapeutic strategy for various diseases. Its development represents a significant milestone in exploring the therapeutic potential of targeting apoptosis and inflammation.
Q25: Are there any cross-disciplinary applications or synergies involving this compound research?
A25: Research on this compound involves collaborations across multiple disciplines, including hepatology, immunology, pharmacology, and drug development.
Q26: Can this compound be used as a monotherapy to treat MRSA skin infections?
A28: A preclinical study in mice demonstrated that this compound, even as a monotherapy, effectively reduced lesion size and bacterial burden in methicillin-resistant Staphylococcus aureus (MRSA) skin infections. []
Q27: Does this compound have any direct antibacterial activity?
A29: Research suggests that the efficacy of this compound against MRSA skin infections is not due to any direct antibacterial activity. [] Its beneficial effects are likely mediated through its anti-inflammatory and immunomodulatory properties.
Q28: Can this compound be used to improve the preservation of donor livers for transplantation?
A30: A preclinical study indicated that the addition of this compound to the preservation solution during normothermic machine perfusion of discarded human livers reduced pro-inflammatory responses and may represent a potential strategy for improving liver graft function. [] Another study suggested that this compound, in combination with polyethylene glycol and supercooling, could potentially improve the preservation of rat hepatocytes during cold storage. []
Q29: Does this compound have any effect on SARS-CoV-2 infection?
A31: A study investigating the antiviral effects of this compound against SARS-CoV-2 found that while the compound increased cell survival in a colon epithelial cell line, it did not affect viral replication. [] The study identified elevated caspase activity as an early marker of SARS-CoV-2 infection. []
Q30: Can this compound be used to modulate macrophage polarization?
A32: Research indicates that this compound can inhibit the generation and anti-inflammatory polarization of monocyte-derived macrophages ex vivo. [] Additionally, caspase inhibition by this compound was found to trigger the reprogramming of monocyte-derived cells, suggesting its potential as a therapeutic target for modulating macrophage function. []
Q31: What is the role of Z-DNA binding protein 1 (ZBP1) in sepsis-induced acute kidney injury (SI-AKI)?
A33: A study in mice found that ZBP1, a sensor of PANoptosis (a pathway encompassing apoptosis, pyroptosis, and necroptosis), is dramatically activated in SI-AKI. [] Blocking ZBP1 with a pan-caspase inhibitor (this compound) attenuated kidney injury and inflammation in this model. []
Q32: Can this compound enhance the efficacy of radiation therapy in head and neck squamous cell carcinoma (HNSCC)?
A34: Research in HNSCC cell lines and mouse models showed that loss of caspase-8 function, either through genetic knockdown or by using this compound, sensitized tumor cells to radiation-induced necroptosis when combined with the SMAC mimetic Birinapant. [, ]
Q33: Can this compound be used to treat acute myeloid leukemia (AML)?
A35: Preclinical studies demonstrated that combining this compound with the SMAC mimetic Birinapant induced necroptosis and effectively killed AML cells, even those resistant to conventional chemotherapy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


